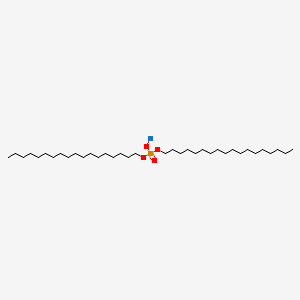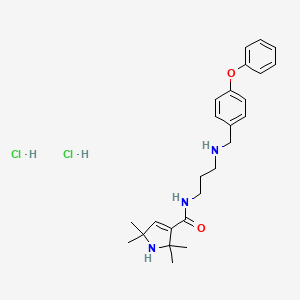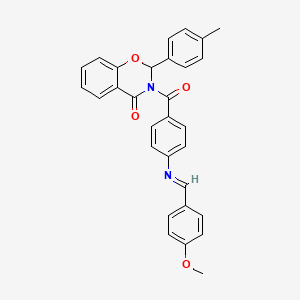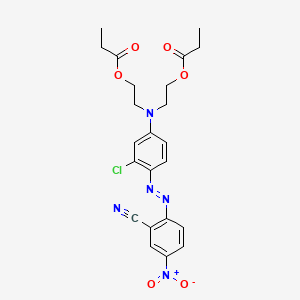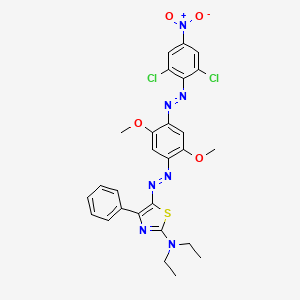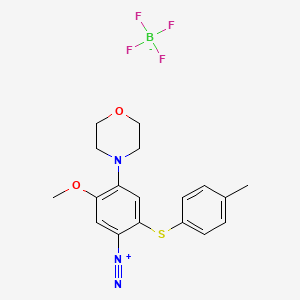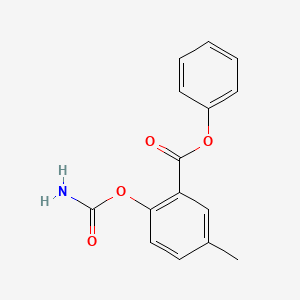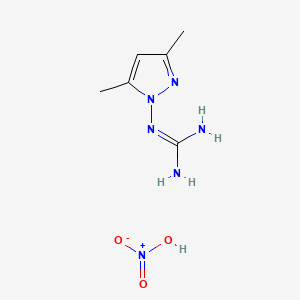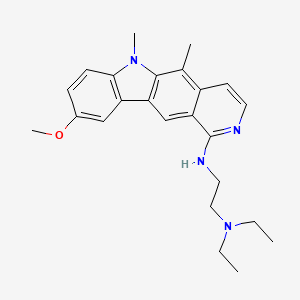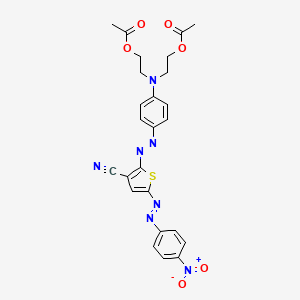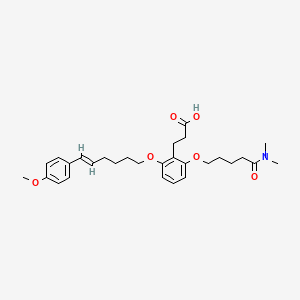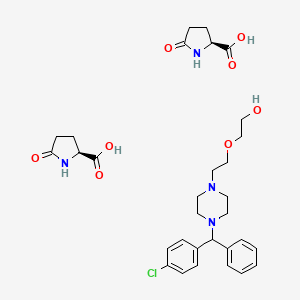![molecular formula C13H21NO4 B12706586 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol CAS No. 83916-71-6](/img/structure/B12706586.png)
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol It is characterized by the presence of a ribitol backbone substituted with a 3,4-dimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol typically involves the reaction of D-ribitol with 3,4-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential use in drug development.
Mechanism of Action
The mechanism of action of 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and other proteins, modulating their activity and affecting various biological processes. The exact pathways involved depend on the specific context and application, but may include signaling pathways, metabolic pathways, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-glucitol
- 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-mannitol
- 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-arabitol
Uniqueness
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol is unique due to its specific structural features and the presence of the 3,4-dimethylphenylamino group. This gives it distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry .
Properties
CAS No. |
83916-71-6 |
|---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2S,3R,4R)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3/t11-,12+,13-/m1/s1 |
InChI Key |
ZPFOXBJGVIUHDO-FRRDWIJNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC[C@H]([C@H]([C@H](CO)O)O)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


